molecular formula C20H18F2N4O2 B3001903 N-(3,4-difluorophenyl)-1-(4-propionamidobenzyl)-1H-imidazole-4-carboxamide CAS No. 1251597-43-9

N-(3,4-difluorophenyl)-1-(4-propionamidobenzyl)-1H-imidazole-4-carboxamide

Cat. No.: B3001903
CAS No.: 1251597-43-9
M. Wt: 384.387
InChI Key: IYYMBBNXCOADRG-UHFFFAOYSA-N
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Description

N-(3,4-difluorophenyl)-1-(4-propionamidobenzyl)-1H-imidazole-4-carboxamide is a synthetic organic compound characterized by its imidazole core structure, which is substituted with a 3,4-difluorophenyl group and a 4-propionamidobenzyl group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-difluorophenyl)-1-(4-propionamidobenzyl)-1H-imidazole-4-carboxamide typically involves multiple steps:

    Formation of the Imidazole Core: The imidazole ring can be synthesized through a condensation reaction involving a 1,2-dicarbonyl compound and an amine. For instance, glyoxal and ammonium acetate can be used to form the imidazole ring.

    Introduction of the 3,4-difluorophenyl Group: This step involves the substitution of a hydrogen atom on the imidazole ring with a 3,4-difluorophenyl group. This can be achieved through a nucleophilic aromatic substitution reaction.

    Attachment of the 4-propionamidobenzyl Group: The final step involves the coupling of the imidazole derivative with 4-propionamidobenzyl chloride under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the propionamide moiety, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions can target the imidazole ring or the propionamide group, potentially yielding amines or alcohols.

    Substitution: The fluorine atoms on the phenyl ring can be substituted by nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines or alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, N-(3,4-difluorophenyl)-1-(4-propionamidobenzyl)-1H-imidazole-4-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

Biologically, this compound may exhibit activity against certain enzymes or receptors, making it a candidate for drug development. Its interactions with biological macromolecules can be studied to understand its potential therapeutic effects.

Medicine

In medicine, the compound could be investigated for its pharmacological properties, including anti-inflammatory, antimicrobial, or anticancer activities. Preclinical studies might focus on its efficacy and safety profiles.

Industry

Industrially, the compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of N-(3,4-difluorophenyl)-1-(4-propionamidobenzyl)-1H-imidazole-4-carboxamide would depend on its specific biological target. Generally, it may interact with enzymes or receptors, inhibiting or modulating their activity. The imidazole ring can coordinate with metal ions in enzymes, while the fluorinated phenyl group can enhance binding affinity through hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

    N-(3,4-difluorophenyl)-1H-imidazole-4-carboxamide: Lacks the propionamidobenzyl group, potentially altering its biological activity.

    N-(3,4-dichlorophenyl)-1-(4-propionamidobenzyl)-1H-imidazole-4-carboxamide: Chlorine atoms instead of fluorine, which may affect its reactivity and interactions.

Uniqueness

N-(3,4-difluorophenyl)-1-(4-propionamidobenzyl)-1H-imidazole-4-carboxamide is unique due to the combination of its fluorinated phenyl group and the propionamidobenzyl moiety, which can confer distinct chemical and biological properties compared to its analogs.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

N-(3,4-difluorophenyl)-1-[[4-(propanoylamino)phenyl]methyl]imidazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18F2N4O2/c1-2-19(27)24-14-5-3-13(4-6-14)10-26-11-18(23-12-26)20(28)25-15-7-8-16(21)17(22)9-15/h3-9,11-12H,2,10H2,1H3,(H,24,27)(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYYMBBNXCOADRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC=C(C=C1)CN2C=C(N=C2)C(=O)NC3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18F2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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